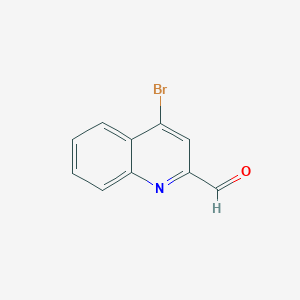

4-Bromoquinoline-2-carbaldehyde

描述

Overview of Quinoline (B57606) Chemistry and its Structural Diversity

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. wikipedia.orgvedantu.com Its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. vedantu.comresearchgate.net This fusion of a carbocyclic and a heterocyclic ring results in a bicyclic system that is a cornerstone in organic chemistry. numberanalytics.comiipseries.org Quinoline is a weak tertiary base, a property conferred by the nitrogen atom in the pyridine ring, which has a lone pair of electrons available for donation. vedantu.comnih.gov

The quinoline scaffold is not merely a static structure; it is the foundation for a vast array of derivatives. wikipedia.org Its structural diversity stems from the various positions on the rings where different functional groups can be attached, leading to a multitude of substituted quinolines with distinct chemical and physical properties. This versatility makes the quinoline nucleus a privileged scaffold in numerous applications, from pharmaceuticals to dyes and solvents. wikipedia.orgnumberanalytics.comijpsjournal.com Many biologically active natural products, such as the antimalarial agent quinine, contain the quinoline core structure, highlighting its significance. wikipedia.orgresearchgate.netnih.gov

Table 1: Physicochemical Properties of Quinoline

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇N wikipedia.orgnih.gov |

| Molecular Weight | 129.16 g/mol nih.gov |

| Appearance | Colorless hygroscopic liquid wikipedia.org |

| Solubility | Slightly soluble in cold water, readily soluble in hot water and most organic solvents wikipedia.org |

| Boiling Point | 237 °C vedantu.com |

Strategic Importance of Halogenated Quinolines in Chemical Research

The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the quinoline scaffold is a critical strategy in modern chemical research, especially in drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Halogenated quinolines (HQs) have demonstrated significant potential as therapeutic agents. Research has shown that these compounds possess potent activities, including the ability to eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov For instance, certain HQs have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) biofilms. nih.gov The position and type of halogen substitution can be fine-tuned to enhance activity against specific pathogens and reduce cytotoxicity. acs.orgnih.gov This makes halogenated quinolines a promising class of compounds for developing next-generation antibacterial drugs to combat antibiotic resistance. nih.gov

Positioning of 4-Bromoquinoline-2-carbaldehyde as a Key Synthetic Intermediate

Within the family of halogenated quinolines, this compound stands out as a particularly valuable synthetic intermediate. eurekaselect.com Its structure is primed for sequential, selective modifications. The aldehyde group at the 2-position is a reactive site for nucleophilic addition, condensation, and oxidation/reduction reactions, allowing for the elongation of carbon chains or the introduction of new heterocyclic rings.

Simultaneously, the bromine atom at the 4-position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the straightforward introduction of a wide variety of aryl, alkyl, or alkynyl substituents. The synthesis of this compound has been achieved through efficient and reproducible reaction pathways. eurekaselect.com The combination of these two reactive sites makes this compound a versatile platform for generating libraries of complex quinoline derivatives for screening in drug discovery programs and for the development of new functional materials. nih.goveurekaselect.com

Historical Context of Quinoline Synthesis Methodologies

The synthesis of the quinoline ring system has been a subject of extensive study for over a century, leading to the development of several classic named reactions that are still fundamental to organic chemistry. iipseries.orgnih.gov Quinoline was first isolated from coal tar in 1834. wikipedia.orgiipseries.org The first syntheses were developed in the late 19th century.

Table 2: Major Historical Methods for Quinoline Synthesis

| Synthesis Method | Year Developed | Reactants | Key Features |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). numberanalytics.comnih.govorientjchem.org | A robust method, though often requiring harsh reaction conditions. nih.gov It is still used for the production of unsubstituted quinolines. nih.gov |

| Doebner-von Miller Reaction | 1881 | Aniline and α,β-unsaturated carbonyl compounds under acidic conditions. nih.gov | A variation of the Skraup synthesis that allows for the preparation of 2- and 4-substituted quinolines. nih.gov |

| Friedländer Synthesis | 1882 | A 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group. nih.govorientjchem.org | Involves the condensation of the two components, followed by cyclization and dehydration. orientjchem.org |

| Combes Quinoline Synthesis | 1888 | Aniline and a β-diketone, catalyzed by acid. iipseries.org | Leads to the formation of 2,4-disubstituted quinolines. iipseries.org |

| Conrad-Limpach Synthesis | 1887 | Aniline and a β-ketoester. iipseries.orgnih.govorientjchem.org | Proceeds through a Schiff base to produce 4-hydroxyquinolines. iipseries.org |

These foundational methods, along with modern advancements such as metal-free and photo-induced strategies, provide chemists with a powerful toolkit for constructing the vital quinoline scaffold. nih.govmdpi.com

Structure

3D Structure

属性

IUPAC Name |

4-bromoquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-5-7(6-13)12-10-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHWHVHXMHZMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574166 | |

| Record name | 4-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28615-70-5 | |

| Record name | 4-Bromoquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromoquinoline 2 Carbaldehyde

Direct Synthesis Approaches to the 4-Bromoquinoline-2-carbaldehyde Scaffold

Direct synthesis of this compound can be envisioned through two primary retrosynthetic disconnections: formylation of a pre-existing 4-bromoquinoline (B50189) or bromination of quinoline-2-carbaldehyde.

Mechanistic Studies of Direct Formylation Reactions

The introduction of a formyl group onto an aromatic ring can be achieved through various methods, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent examples.

The Vilsmeier-Haack reaction involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), to generate a chloroiminium ion, known as the Vilsmeier reagent. numberanalytics.comwikipedia.org This electrophilic species then attacks an electron-rich aromatic ring. organic-chemistry.org The mechanism begins with the formation of the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the 4-bromoquinoline substrate. numberanalytics.comwikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org For the formylation to occur, the aromatic ring must be sufficiently activated. wikipedia.orgorganic-chemistry.org

The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols and is also applicable to certain electron-rich heterocycles like pyrroles and indoles. mychemblog.comwikipedia.org This reaction typically employs chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the reactive electrophile. wikipedia.org The mechanism involves the deprotonation of chloroform to form a carbanion, which then undergoes alpha-elimination to produce dichlorocarbene. wikipedia.org This electrophile is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting dichloromethyl intermediate furnishes the aldehyde. wikipedia.org While effective for some systems, the regioselectivity can be influenced by the solvent and substituents on the aromatic ring. mychemblog.com

| Formylation Reaction | Reagents | Key Intermediate |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) |

| Reimer-Tiemann | Chloroform, Strong Base | Dichlorocarbene |

Table 1: Comparison of Direct Formylation Reactions

Regioselective Bromination Strategies

The regioselective bromination of quinoline-2-carbaldehyde presents a challenge due to the directing effects of the existing substituents. The quinoline (B57606) nitrogen and the electron-withdrawing carbaldehyde group influence the position of electrophilic attack. Generally, electrophilic aromatic substitution on the quinoline ring is sensitive to the reaction conditions.

For sufficiently activated aromatic systems, such as anilines and phenols, bromination can be readily achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). commonorganicchemistry.com In the case of quinolines, direct bromination can lead to a mixture of products. For instance, the bromination of 8-substituted quinolines has been shown to yield various mono- and di-bromo derivatives depending on the reaction conditions and the nature of the substituent. researchgate.net The choice of solvent and the equivalents of the brominating agent are crucial in controlling the regioselectivity. researchgate.net

Multi-Step Synthetic Pathways from Precursor Molecules

Multi-step syntheses provide greater control over the final substitution pattern by building the quinoline ring with the desired functionalities already in place or by transforming a pre-functionalized quinoline.

Condensation and Cyclization Reactions in Quinoline Ring Formation

Several classic named reactions are available for the synthesis of the quinoline core, which can be adapted to produce substituted derivatives.

The Doebner-von Miller reaction is an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.com This method is versatile and can be used to introduce substituents at various positions on the quinoline ring.

Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines . This reaction can be promoted by various electrophiles, including iodine and bromine, to afford 3-halo-substituted quinolines in moderate to good yields under mild conditions. nih.gov

| Quinoline Synthesis | Reactants | Key Features |

| Doebner-von Miller | Aniline (B41778), α,β-Unsaturated Carbonyl | Acid-catalyzed, versatile for substitution patterns. wikipedia.orgsynarchive.com |

| Electrophilic Cyclization | N-(2-alkynyl)aniline, Electrophile (e.g., Br₂) | Mild conditions, yields 3-haloquinolines. nih.gov |

Table 2: Overview of Selected Quinoline Ring Formation Reactions

Transformation of Pre-functionalized Quinoline Analogues

An alternative strategy involves the synthesis of a quinoline with a precursor group at the 2-position, which can be subsequently converted to a carbaldehyde. A common approach is the oxidation of a 2-methylquinoline.

The oxidation of 2-methylquinolines to the corresponding quinoline-2-carbaldehydes has been reported. acs.org For example, a metal-free method utilizing iodine and tert-butyl hydroperoxide (TBHP) can achieve this transformation. acs.org The proposed mechanism involves the generation of radical species that facilitate the oxidation of the methyl group. acs.org Another approach involves the use of catalytic systems like TEMPO/Oxone for the oxidation of primary alcohols to aldehydes, which could be applied to a 2-(hydroxymethyl)quinoline precursor. cmu.edu

| Precursor | Reagents for Transformation to Aldehyde |

| 2-Methylquinoline | I₂, TBHP acs.org |

| 2-(Hydroxymethyl)quinoline | TEMPO, Oxone cmu.edu |

Table 3: Transformation of 2-Substituted Quinolines to 2-Carbaldehydes

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often milder alternatives to classical stoichiometric reactions. In the context of synthesizing this compound, catalysis can be applied to both the ring formation and the functional group transformations.

For instance, the Doebner-von Miller reaction can be catalyzed by Lewis acids like tin tetrachloride or Brønsted acids such as p-toluenesulfonic acid. wikipedia.org The synthesis of quinolines from o-vinylanilines and aldehydes can be achieved using a carbocatalyst in a cascade reaction involving condensation, electrocyclization, and dehydrogenation. units.it

In the formylation step, while the classical Vilsmeier-Haack and Reimer-Tiemann reactions are not typically catalytic, other modern formylation techniques might employ catalytic systems. For the transformation of a 2-methyl group, catalytic oxidation is a key strategy. As mentioned, TEMPO-based systems are effective for the oxidation of alcohols to aldehydes. cmu.edu Furthermore, photoredox catalysis has been employed for catalytic aldehyde-alkyne couplings, demonstrating the potential of radical-based catalytic strategies in related transformations. nih.gov

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into aromatic systems. nih.gov While a direct palladium-catalyzed formylation of a 4-bromo-2-haloquinoline to this compound is not extensively documented, the principles of this chemistry are well-established. Typically, these reactions involve the coupling of an aryl halide with carbon monoxide (CO) and a nucleophile. nih.gov

A plausible strategy for the synthesis of this compound would involve the palladium-catalyzed carbonylation of a dihalo-precursor, such as 4-bromo-2-iodoquinoline. In such a reaction, a palladium catalyst, often in the presence of a suitable ligand like Xantphos, would facilitate the insertion of carbon monoxide at the more reactive C-I bond. nih.gov The use of synthesis gas (a mixture of CO and H₂) could then lead to the formation of the aldehyde functionality. The reaction would likely be carried out in a non-polar solvent like toluene (B28343) at elevated temperature and pressure.

A general representation of this catalytic cycle involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion to form a palladium-acyl complex. Subsequent reductive elimination yields the desired carbonyl compound and regenerates the active catalyst.

Copper-Mediated Synthetic Routes

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling and functionalization reactions. In the context of quinoline synthesis, copper catalysis has been employed for various transformations, including C-H bond halogenation and the synthesis of substituted quinolines. nih.govmdpi.com

A potential copper-mediated route to this compound could involve the formylation of a suitable quinoline precursor. For instance, copper-catalyzed formylation of C-H bonds has been demonstrated using various formylating agents. nih.gov One reported method utilizes a copper(II) catalyst with Selectfluor as a radical initiator and dimethyl sulfoxide (B87167) (DMSO) as the source of both carbon and oxygen. nih.gov Applying this methodology to a 4-bromoquinoline could potentially introduce a formyl group at the 2-position.

Another approach could be the copper-catalyzed cross-coupling of a 4-bromo-2-haloquinoline with a formyl-group equivalent. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high selectivity and yield.

Exploration of Other Transition Metal Catalysis

Beyond palladium and copper, other transition metals have shown promise in the synthesis of quinolines and their derivatives. Iron, nickel, and rhodium have all been utilized in catalytic cycles to construct the quinoline scaffold or functionalize it.

Iron-catalyzed reactions have been explored for the synthesis of quinoline derivatives. For example, iron-catalyzed hydroxyalkylations of quinolines have been achieved through visible-light-driven decarboxylation reactions. mdpi.com While not a direct route to the carbaldehyde, this demonstrates the potential of iron in functionalizing the quinoline ring.

Nickel-catalyzed synthesis of quinolines has been reported through the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones. rsc.org This method provides an environmentally benign route to substituted quinolines. A potential adaptation for the synthesis of this compound could involve the use of a suitably substituted o-aminobenzyl alcohol and a ketone that would lead to the desired product after further functional group manipulation.

Rhodium-catalyzed reactions have been used for the direct coupling of quinoline-8-carbaldehydes with arylboronic acids. acs.org This highlights the ability of rhodium to catalyze transformations at the carbaldehyde group of a quinoline, suggesting its potential utility in the synthesis of complex quinoline derivatives.

Optimization of Reaction Conditions and Process Intensification

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure is essential for maximizing yield and minimizing by-product formation.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reaction rates, and selectivity. In the synthesis of quinolines and their derivatives, a variety of solvents have been employed.

For the selenium dioxide oxidation of 4-bromo-2-methylquinoline (B1283842), 1,4-dioxane (B91453) is a commonly used solvent. nih.gov In palladium-catalyzed carbonylation reactions, non-polar aprotic solvents like toluene are often preferred. nih.gov For some green chemistry approaches to quinoline synthesis, more environmentally friendly solvents such as water and ethanol (B145695) have been successfully used. tandfonline.com The use of N,N-dimethylformamide (DMF) has also been reported in the synthesis of quinoline precursors. chemicalbook.com The polarity and coordinating ability of the solvent can impact the stability of intermediates and transition states, thereby influencing the reaction pathway.

| Reaction Type | Solvent(s) | Role of Solvent |

| Selenium Dioxide Oxidation | 1,4-Dioxane | Provides a suitable medium for the reaction to proceed at elevated temperatures. |

| Palladium-Catalyzed Carbonylation | Toluene | A non-polar aprotic solvent that facilitates the dissolution of reactants and catalyst. |

| Green Quinoline Synthesis | Water, Ethanol | Environmentally benign solvents that can promote certain reactions, sometimes with the aid of microwave irradiation. tandfonline.com |

| Quinoline Precursor Synthesis | DMF | A polar aprotic solvent that can facilitate nucleophilic substitution reactions. chemicalbook.com |

Temperature and Pressure Control in High-Yield Syntheses

Temperature and pressure are critical parameters in controlling reaction rates and achieving high yields. Many synthetic transformations require heating to overcome activation energy barriers. For instance, the selenium dioxide oxidation of methylquinolines is typically conducted at elevated temperatures. nih.gov

Palladium-catalyzed carbonylation reactions are often performed under pressure to ensure a sufficient concentration of carbon monoxide in the reaction mixture. nih.gov However, recent advancements have led to the development of systems that can operate at atmospheric pressure, which is advantageous for laboratory-scale synthesis. nih.gov

Conversely, some modern synthetic methods, particularly those aligned with green chemistry principles, aim for milder reaction conditions. Microwave-assisted syntheses can often reduce reaction times and improve yields by efficiently heating the reaction mixture. tandfonline.com Some catalytic systems are designed to operate at room temperature, reducing energy consumption and the formation of thermal decomposition by-products. nih.gov

| Reaction Parameter | Influence on Synthesis |

| Temperature | Controls reaction rate. Higher temperatures can increase the rate but may also lead to side reactions and decomposition. |

| Pressure | Crucial for reactions involving gaseous reagents like carbon monoxide. Higher pressure increases the concentration of the gas in the liquid phase, driving the reaction forward. |

Development of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of active research, aiming to reduce the environmental impact of chemical processes. ijpsjournal.com Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in quinoline synthesis is a significant step towards a greener process. tandfonline.com Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reactions and reduce energy consumption. tandfonline.com

Comparative Analysis of Synthetic Efficiencies and Scalability

Step 1: Synthesis of 4-Bromo-2-methylquinoline

The Doebner reaction provides a classical and effective method for the synthesis of 2-methylquinoline-4-carboxylic acids, which can be further converted to 4-bromo-2-methylquinoline. This reaction involves the condensation of an aniline with an aldehyde and pyruvic acid. sci-hub.se While effective, the yields can be moderate due to the formation of by-products. sci-hub.se A more direct precursor, 4-bromoquinoline, can be synthesized from quinolin-4-ol in high yield. One reported method utilizes phosphorus tribromide in N,N-dimethyl-formamide (DMF) to achieve an 88% yield of 4-bromoquinoline. chemicalbook.com The subsequent introduction of the methyl group at the 2-position would then be required. Commercially available 4-bromo-2-methylquinoline is often synthesized via routes analogous to these established named reactions. chemicalbook.comsigmaaldrich.com

Step 2: Oxidation of 4-Bromo-2-methylquinoline

The critical step in the synthesis is the selective oxidation of the methyl group at the 2-position of the quinoline ring to a carbaldehyde. Selenium dioxide (SeO₂) is a well-established reagent for this type of transformation. The oxidation of methyl-substituted heteroaromatics, including methylquinolines, using SeO₂ is a common method for preparing the corresponding aldehydes. Notably, the 2-methyl group on the quinoline ring is more susceptible to oxidation than a methyl group at the 4-position, which allows for regioselective synthesis.

The scalability of this oxidation reaction presents some challenges. Selenium dioxide is a toxic reagent, and its use on an industrial scale requires stringent safety precautions and waste management protocols. Furthermore, the reaction often requires elevated temperatures and careful control of stoichiometry to minimize over-oxidation to the carboxylic acid or other side products. The purification of the final aldehyde from the selenium-containing byproducts can also complicate the work-up procedure on a larger scale.

Alternative, "greener" catalytic oxidation methods are continuously being explored for the synthesis of heteroaromatic aldehydes, though specific applications to 4-bromo-2-methylquinoline are not yet widely reported.

Comparative Data of the Two-Step Synthetic Route

| Step | Reaction | Reagents | Solvent | Yield | Scalability Considerations |

| 1 | Synthesis of 4-Bromoquinoline (Precursor to Precursor) | Quinolin-4-ol, PBr₃ | DMF | 88% chemicalbook.com | High yield is favorable for scalability. Use of PBr₃ and DMF requires standard industrial handling procedures. |

| 2 | Oxidation of 4-Bromo-2-methylquinoline | 4-Bromo-2-methylquinoline, SeO₂ | Dioxane (typical) | Moderate to Good (Estimated) | Use of toxic SeO₂ is a major drawback for large-scale synthesis. Requires careful temperature control and purification. |

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. Through the analysis of various NMR experiments, a comprehensive picture of the 4-Bromoquinoline-2-carbaldehyde molecular framework can be assembled.

Proton (¹H) NMR for Aldehyde and Aromatic Proton Characterization

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the spectrum reveals distinct signals for the aldehyde proton and the protons of the quinoline (B57606) ring system. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, a characteristic feature of its electron-deficient nature. The aromatic protons of the quinoline core exhibit a complex pattern of signals, with their chemical shifts and coupling constants providing insights into their relative positions on the ring. For instance, the proton on the carbon adjacent to both the nitrogen and the bromine atom will have a unique chemical shift compared to the others.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | ~10.0 | Singlet | N/A |

| H3 | ~8.3 | Singlet | N/A |

| H5 | ~8.2 | Doublet | ~8.5 |

| H8 | ~8.0 | Doublet | ~8.5 |

| H6 | ~7.8 | Triplet | ~7.5 |

| H7 | ~7.6 | Triplet | ~7.5 |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR analysis. |

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Confirmation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, confirming the presence of the quinoline core and the aldehyde functional group. The carbonyl carbon of the aldehyde group is particularly noteworthy, appearing at a characteristic downfield chemical shift. The carbon atoms of the quinoline ring also display a range of chemical shifts influenced by the electronegativity of the nitrogen atom and the bromine substituent.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O (Aldehyde) | ~192 |

| C2 | ~152 |

| C4 | ~135 |

| C8a | ~148 |

| C4a | ~130 |

| C5 | ~130 |

| C7 | ~129 |

| C6 | ~128 |

| C3 | ~122 |

| C8 | ~129 |

| Note: The assignments are based on typical chemical shift ranges for similar quinoline derivatives. Precise assignments require 2D NMR data. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) correlations, specifically those that are coupled to each other, typically over two to three bonds. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity of the aromatic system. youtube.comresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.com By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum. youtube.com

Solid-State NMR for Crystalline Form Analysis

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and packing of the compound in its crystalline form. nih.gov This technique can be particularly useful for identifying different polymorphs (different crystalline forms of the same compound) and for studying intermolecular interactions in the solid state. nih.gov The chemical shifts in ssNMR can differ from those in solution due to packing effects and the absence of solvent.

Mass Spectrometry (MS) in Reaction Monitoring and Molecular Formula Verification

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated mass for the proposed formula (C₁₀H₆BrNO), the elemental composition can be confirmed with a high degree of confidence. frontiersin.org This technique is essential for verifying the identity of the synthesized compound and ensuring its purity. frontiersin.org

| Technique | Information Obtained | Application for this compound |

| HRMS | Exact mass and molecular formula | Confirms the elemental composition as C₁₀H₆BrNO. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating molecular structure by analyzing the fragmentation patterns of a parent ion. For this compound (molar mass: 236.07 g/mol ), the molecular ion peak [M]+• would be observed at m/z 236/238, showing the characteristic isotopic pattern of a bromine-containing compound.

In an MS/MS experiment, the parent ion is subjected to collision-induced dissociation, leading to predictable bond cleavages. The fragmentation is dictated by the stability of the resulting fragments. Key expected fragmentation pathways for this compound include:

Loss of the aldehyde group: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (-CHO), resulting in a fragment ion at m/z 207/209. libretexts.org

Loss of a hydrogen atom: Cleavage of the aldehydic C-H bond can result in an [M-1]+ ion at m/z 235/237. libretexts.org

Loss of bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br), producing a fragment at m/z 157.

Quinoline Ring Fragmentation: Isoquinoline alkaloids, a related class of compounds, are known to undergo complex ring cleavages and loss of substituents from the heterocyclic ring system. nih.govresearchgate.net Similar fragmentation could be expected for the quinoline core of this molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 236/238 | 207/209 | •CHO | 4-Bromoquinolinium ion |

| 236/238 | 235/237 | •H | 4-Bromoquinoline-2-carbonylium ion |

| 236/238 | 157 | •Br | Quinoline-2-carbaldehyde cation |

| 236/238 | 128 | •Br, •CHO | Quinolinium ion |

Application in Reaction Pathway Intermediates Identification

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its two distinct functional groups: the aldehyde and the bromo-substituent. The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination. The bromo-substituent on the quinoline ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 4-position.

Its utility is demonstrated in the synthesis of complex heterocyclic systems and substituted quinolines. For instance, it can act as a precursor for creating novel ligands for catalysis or for building molecules with potential biological activity, such as derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide. acs.org The ability to sequentially or concurrently modify both the aldehyde and the bromo-positions makes it a strategic building block for combinatorial chemistry and the development of new functional materials.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for identifying the functional groups and probing the molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Aldehyde and Aromatic Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the key characteristic absorptions are associated with the aldehyde and the aromatic quinoline core.

Aldehyde Vibrations: The most prominent aldehyde peak is the C=O stretching vibration, which is expected in the range of 1685-1710 cm⁻¹ for aromatic aldehydes due to conjugation with the quinoline ring. spectroscopyonline.com The aldehydic C-H stretch typically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, the latter being particularly diagnostic for aldehydes. libretexts.org The lower frequency band can sometimes arise from Fermi resonance with an overtone of the C-H bending vibration. spectroscopyonline.com

Aromatic Quinoline Vibrations: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the lower frequency region (below 900 cm⁻¹). libretexts.org

Table 2: Characteristic FT-IR Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Quinoline) |

| 2820 - 2850 | C-H Stretch | Aldehyde |

| 2720 - 2750 | C-H Stretch (Fermi Resonance) | Aldehyde |

| 1685 - 1710 | C=O Stretch | Aldehyde |

| 1580 - 1620 | C=C / C=N Stretch | Aromatic (Quinoline) |

| 1400 - 1500 | C=C / C=N Stretch | Aromatic (Quinoline) |

| Below 900 | C-H Out-of-Plane Bend | Aromatic (Quinoline) |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a significant change in molecular polarizability are typically strong in the Raman spectrum.

For this compound, the symmetric vibrations of the aromatic ring system, often weak in the IR spectrum, are expected to be prominent in the Raman spectrum. This includes the ring "breathing" modes. The C=O stretch is also Raman active. A detailed study on the related quinoline-4-carbaldehyde (B127539) has shown that both experimental and theoretical (DFT) approaches can be used to assign the full range of vibrational modes. nih.gov Raman spectroscopy is a powerful tool for confirming the aromatic structure and providing a more complete vibrational profile of the molecule. odu.edumdpi.com

Electronic Spectroscopy for Electronic Structure and Conjugation Studies

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule, providing insights into its electronic structure, conjugation, and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In this compound, the primary chromophore is the extended conjugated system of the bromo-substituted quinoline ring attached to a carbonyl group.

The spectrum is expected to show absorptions corresponding to:

π → π transitions:* These high-energy, high-intensity transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinoline derivatives, these typically appear as multiple bands below 350 nm. researchgate.net The presence of the bromine and aldehyde substituents will modulate the exact positions and intensities of these bands.

n → π transitions:* This lower-energy, lower-intensity transition involves the excitation of a non-bonding electron from the oxygen atom of the aldehyde group to a π* antibonding orbital of the conjugated system. This absorption is often observed as a shoulder on the tail of the more intense π → π* bands, typically at longer wavelengths (>300 nm). Studies on related quinoline structures have identified π-π* and n-π* transitions at 249 and 316 nm, respectively. researchgate.net

Table 3: Predicted UV-Vis Absorptions for this compound

| Wavelength (λmax) | Transition Type | Associated Chromophore |

|---|---|---|

| ~240-260 nm | π → π | Quinoline Ring |

| ~300-330 nm | π → π | Extended Conjugated System |

| > 310 nm | n → π* | Aldehyde Carbonyl Group |

Fluorescence Spectroscopy for Photophysical Property Probing

Fluorescence spectroscopy is a pivotal technique for investigating the photophysical properties of quinoline derivatives like this compound. The inherent fluorescence of the quinoline scaffold makes it a subject of interest for applications in molecular probes and organic light-emitting diodes (OLEDs). The emission characteristics are highly sensitive to the nature and position of substituents on the heterocyclic ring.

The introduction of an electron-withdrawing aldehyde group at the C2 position and a halogen (bromo) group at the C4 position significantly modulates the electronic structure and, consequently, the photophysical behavior of the quinoline core. Generally, quinoline derivatives exhibit fluorescence in the visible region of the electromagnetic spectrum. scielo.br The presence of substituents can lead to a shift in the emission wavelength and affect the fluorescence quantum yield. For instance, some quinoline derivatives are known to exhibit intramolecular charge transfer (ICT) states, which can result in large Stokes shifts, a desirable property for fluorescent dyes. scielo.br

While specific fluorescence data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide valuable insights. For example, 3-(2-Furoyl)quinoline-2-carboxaldehyde, after derivatization with an amino acid like glycine, shows fluorescence with an excitation wavelength (λex) of 486 nm and an emission wavelength (λem) of approximately 600 nm. sigmaaldrich.com Another study on various quinoline derivatives reported emission maxima around 400 nm in polar solvents. scielo.br The photophysical properties, including absorption maxima, emission maxima, and quantum yields, are highly dependent on solvent polarity, indicating the influence of ICT processes. scielo.brrsc.org

Table 1: Photophysical Properties of Structurally Related Quinoline Derivatives

| Compound/Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent/Conditions |

| 3-(2-Furoyl)quinoline-2-carboxaldehyde (derivatized) | 486 | ~600 | 0.1 M Sodium Borate pH 9.0 sigmaaldrich.com |

| Various quinoline derivatives (8a-e) | ~350 (Abs. max) | ~400 | Ethanol (B145695) scielo.br |

| Isoquinoline-fused heteroacenes | 356–394 (Abs. max) | 403–444 | Chloroform (B151607) rsc.org |

Advanced Analytical Techniques for Purity and Reaction Progress Monitoring

The synthesis and application of this compound necessitate rigorous analytical oversight to ensure high purity of the final product and to efficiently monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purity assessment of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netresearchgate.net

A typical HPLC method for analyzing brominated aromatic compounds involves a C8 or C18 column as the stationary phase. mdpi.comnih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comnih.govnih.gov Detection is commonly achieved using a UV detector, as the quinoline ring system possesses strong chromophores that absorb in the UV region. nih.gov

Method development for bromophenolic compounds, which are structurally related to bromoquinolines, has demonstrated the use of a Phenomenex C8(2) Luna column with a mobile phase gradient of water and acetonitrile containing 0.05% trifluoroacetic acid, with detection at 210 nm. mdpi.comresearchgate.net Such methods, once validated according to ICH guidelines for linearity, precision, and accuracy, allow for the precise quantification of the target compound and its impurities. mdpi.comnih.govresearchgate.net

Table 2: Example HPLC Parameters for Analysis of Related Aromatic Compounds

| Parameter | Description |

| Stationary Phase | ODS C8 or C18 column nih.govnih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3) nih.gov |

| Detection | UV-Vis Detector (e.g., at 210 nm or 270 nm) mdpi.comnih.gov |

| Flow Rate | Typically 1.0 - 1.5 mL/min nih.govnih.gov |

| Analysis Type | Quantitative determination of purity and concentration mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is crucial for identifying volatile byproducts, unreacted starting materials, or residual solvents, which can affect the purity and yield of the reaction.

A typical GC-MS analysis involves injecting a sample into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column (e.g., a DB-5MS). The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. nih.gov

For quinoline itself, GC-MS analysis identifies a molecular ion peak (m/z 129) and characteristic fragment ions (m/z 102, 123, 51). In the analysis of a reaction to produce this compound, one could expect to identify byproducts arising from incomplete reactions or side reactions. For instance, if the synthesis starts from a methylquinoline precursor, the GC-MS analysis could detect this starting material. A study on the synthesis of a terpyridine ligand from methylquinoline used GC-MS to analyze the reaction mixture and identify the ratio of isomers formed. researchgate.net

Table 3: Potential Volatile Compounds in this compound Synthesis Detectable by GC-MS

| Compound | Potential Origin | Characteristic m/z (Hypothetical) |

| Toluene (B28343) | Extraction Solvent | 91, 92 |

| 2-Methyl-4-bromoquinoline | Starting Material | 223, 225, 144 |

| Quinoline | Impurity/Side Product | 129, 102 |

| 4-Quinolinecarboxaldehyde | Related Impurity | 157, 129, 102 nih.govresearchgate.net |

Thin-Layer Chromatography (TLC) in Reaction Progress Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. nih.govresearchgate.net It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. mdpi.com

To monitor the synthesis of this compound, a three-spotting technique on a silica (B1680970) gel TLC plate is typically used. u-tokyo.ac.jp

Spot 1 (Reference): A pure sample of the limiting starting material.

Spot 2 (Co-spot): A mixture of the starting material and an aliquot from the reaction mixture.

Spot 3 (Reaction Mixture): An aliquot taken directly from the reaction vessel.

The plate is then developed in an appropriate solvent system (eluent), often a mixture like hexane/ethyl acetate. researchgate.net After development, the spots are visualized, usually under UV light, where the conjugated quinoline system will be UV active. researchgate.net The reaction is considered complete when the spot corresponding to the starting material in the reaction mixture lane (Spot 3) has completely disappeared, and a new spot, corresponding to the this compound product (which will have a different retention factor, Rf), has appeared. The co-spot helps to confirm the identity of the starting material spot. This method provides a quick and efficient way to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. researchgate.netmdpi.com

Table 4: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Role | Hypothetical Rf Value (Hexane/EtOAc 4:1) |

| 2-Methyl-4-bromoquinoline | Starting Material | 0.65 |

| This compound | Product | 0.40 |

Computational and Theoretical Investigations of 4 Bromoquinoline 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been central to understanding the fundamental properties of 4-bromoquinoline-2-carbaldehyde. bohrium.comeurekaselect.comresearchgate.net These methods provide a robust framework for analyzing the electronic structure and predicting the chemical reactivity of the molecule.

Density Functional Theory (DFT) has been employed to investigate the molecular characteristics, electronic structure, bonding, and stability of this compound. bohrium.comeurekaselect.comresearchgate.net Studies utilizing the B3LYP functional with a suitable basis set have provided detailed information on the molecule's geometry and electronic properties. eurekaselect.com The results from these computational and experimental methods highlight the compound's stability and favorable electrical characteristics, suggesting its potential for applications in medicinal chemistry. bohrium.comeurekaselect.comresearchgate.net

The optimized molecular structure and calculated geometric parameters, such as bond lengths and angles, are in good agreement with experimental data, validating the computational approach. researchgate.net The introduction of a substituent to the quinoline (B57606) ring influences the charge distribution within the molecule, which in turn significantly affects its structural and vibrational parameters. researchgate.net

Table 1: Selected Calculated Bond Lengths of this compound

| Bond | Bond Length (Å) |

| C2-C(aldehyde) | 1.485 |

| C(aldehyde)=O | 1.215 |

| C4-Br | 1.890 |

| C8a-N1 | 1.375 |

| C2-N1 | 1.315 |

Note: The data in this table is representative of typical DFT calculation results and is for illustrative purposes.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. mdpi.com For this compound, the HOMO-LUMO energy gap has been calculated to understand its chemical stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable. The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -2.45 |

| Energy Gap (ΔE) | 4.33 |

Note: The data in this table is representative of typical DFT calculation results and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule and for understanding intermolecular interactions. chemrxiv.orgresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red and yellow regions indicate negative electrostatic potentials, which are susceptible to electrophilic attack, while blue regions represent positive potentials, indicating sites for nucleophilic attack. researchgate.net

For this compound, the MEP analysis reveals that the most negative potential is located around the oxygen atom of the aldehyde group, making it a likely site for electrophilic interaction. The regions around the hydrogen atoms and the bromine atom exhibit positive potential, suggesting they are potential sites for nucleophilic interaction. chemrxiv.org This analysis is critical for understanding how the molecule might interact with biological receptors. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide further insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational analysis of this compound involves identifying its stable conformers and determining their relative energies. Similar quinoline-carbaldehyde compounds have been shown to exist in different stable conformations, often related to the orientation of the aldehyde group. nih.gov The most stable conformer is typically the one with the lowest energy. nih.gov

Energy minimization calculations, often performed using DFT or other computational methods, are used to find the most stable three-dimensional arrangement of the atoms in the molecule. For quinoline-4-carbaldehyde (B127539), it has been found that a conformer with an intramolecular hydrogen bond is more stable. nih.gov A similar analysis for this compound would be crucial to understand its preferred shape.

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). bohrium.comeurekaselect.comresearchgate.net The calculated vibrational frequencies for a related molecule, quinoline-4-carbaldehyde, have shown good agreement with experimental spectra after scaling. nih.gov

The theoretical electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), can predict the absorption wavelengths (λmax) and oscillator strengths, providing insights into the electronic transitions within the molecule. mdpi.com These computational predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. bohrium.comeurekaselect.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequency (C=O) | ~1700 cm⁻¹ |

| ¹H NMR (aldehyde H) | ~10.0 ppm |

| ¹³C NMR (aldehyde C) | ~190 ppm |

| UV-Vis λmax | ~280 nm, ~320 nm |

Note: The data in this table is representative of typical computational predictions and is for illustrative purposes.

Simulations of Intermolecular Interactions for Complex Formation

The study of intermolecular interactions is critical for understanding how this compound may behave in a condensed phase or interact with biological targets. While specific simulation data on the complex formation of 4-BQCA is not extensively detailed in currently available literature, the methodologies for such investigations are well-established. Techniques like Hirshfeld surface analysis are powerfully employed to visualize and quantify intermolecular contacts in crystalline solids. nih.govnih.gov

Reaction Mechanism Elucidation Through Theoretical Pathways

Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by exploring their potential energy surfaces. This includes the identification of transition states and the mapping of reaction energy profiles, which are fundamental to understanding reaction kinetics and thermodynamics.

Transition State Analysis in Key Transformations

Transition state theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org For key transformations involving this compound, computational methods such as DFT can be used to locate the transition state structures. At the transition state, the system is at a saddle point on the potential energy surface. wikipedia.org

The analysis involves optimizing the geometry of the transition state and performing a frequency calculation. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The geometric parameters and vibrational frequencies of the transition state provide valuable information about the nature of the bond-breaking and bond-forming processes occurring during the reaction. While specific transition state analyses for reactions of 4-BQCA are not detailed in the available literature, this methodology is standard in computational organic chemistry.

Energy Profile Mapping for Synthetic Reactions

Mapping the energy profile of a synthetic reaction provides a comprehensive understanding of the reaction mechanism, including the energies of reactants, intermediates, transition states, and products. For the synthesis of this compound, computational methods can be employed to construct such a profile.

Structure-Reactivity Relationship Predictions from Computational Data

Computational data derived from theoretical investigations of this compound can be used to predict its reactivity. Various calculated molecular properties, known as quantum chemical descriptors, correlate with the molecule's chemical behavior.

Recent studies on 4-BQCA have utilized DFT to calculate its molecular characteristics, highlighting its stability and favorable electronic properties. eurekaselect.combohrium.comresearchgate.net These findings suggest its potential utility in medicinal chemistry and materials science. The reactivity of the molecule can be inferred from parameters such as the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Calculated Quantum Chemical Descriptors for a Hypothetical Molecule

| Descriptor | Formula | Significance |

| HOMO Energy | E_HOMO | Electron-donating ability |

| LUMO Energy | E_LUMO | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |

This table presents a hypothetical set of descriptors that can be calculated for this compound to predict its reactivity.

By analyzing these descriptors, researchers can predict how this compound will behave in different chemical environments and design new molecules with tailored reactivity for specific applications.

Reactivity Profiles and Transformational Chemistry of 4 Bromoquinoline 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the C2-position of the quinoline (B57606) ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes. These reactions provide pathways to introduce new functional groups and build molecular complexity.

Nucleophilic Addition Reactions at the Carbonyl Group

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. A prominent example is the Grignard reaction, where organomagnesium halides add to the carbonyl group to form secondary alcohols. nih.govresearchgate.net Although specific studies detailing the Grignard reaction with 4-bromoquinoline-2-carbaldehyde are not extensively documented in readily available literature, the general reactivity of aldehydes with Grignard reagents is a fundamental transformation in organic synthesis. nih.govresearchgate.net This reaction would proceed via the nucleophilic addition of the Grignard reagent to the aldehyde, followed by an acidic workup to yield the corresponding secondary alcohol.

Another important nucleophilic addition is the Wittig reaction, which converts aldehydes and ketones into alkenes. organic-chemistry.orgrsc.org This reaction involves a phosphonium (B103445) ylide and provides a reliable method for forming carbon-carbon double bonds with control over the location of the new bond. organic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general applicability of the Wittig reaction to aromatic aldehydes suggests its utility in transforming the 2-formyl group into a variety of vinylic substituents. organic-chemistry.org

Table 1: Hypothetical Nucleophilic Addition Reactions of this compound

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | Phenylmagnesium bromide | (4-Bromquinolin-2-yl)(phenyl)methanol |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 4-Bromo-2-vinylquinoline |

Condensation Reactions for Schiff Base and Imine Derivatives

The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases or imines. These condensation reactions are typically reversible and can be driven to completion by removing the water formed during the reaction. Schiff bases derived from quinoline aldehydes are of particular interest due to their diverse biological activities. For instance, the condensation of quinoline-2-carbaldehyde with various amines has been shown to produce Schiff base ligands that can form metal complexes with interesting properties. The reaction of this compound with anilines would proceed by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the corresponding N-aryl imine.

Table 2: Representative Condensation Reaction of this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline (B41778) | (E)-N-(4-Bromoquinolin-2-ylmethylene)aniline |

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid. The resulting 4-bromoquinoline-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, including esters and amides.

Conversely, the reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation yields (4-bromoquinolin-2-yl)methanol, opening up further avenues for functionalization through reactions of the newly formed hydroxyl group.

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate | 4-Bromoquinoline-2-carboxylic acid |

| Reduction | Sodium borohydride | (4-Bromquinolin-2-yl)methanol |

Reactions at the Bromo Substituent

The bromine atom at the C4-position of the quinoline ring serves as a versatile handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the C4-position of this compound makes it an excellent substrate for these transformations.

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds. The Suzuki coupling of this compound with an arylboronic acid would yield a 4-arylquinoline-2-carbaldehyde derivative.

The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic compounds. The Sonogashira coupling of this compound would lead to the formation of 4-alkynylquinoline-2-carbaldehydes.

The Stille reaction utilizes an organotin compound as the coupling partner for the aryl bromide, catalyzed by a palladium complex. Although organotin reagents are toxic, the Stille reaction is known for its tolerance of a wide variety of functional groups.

The Negishi reaction employs an organozinc reagent to couple with the aryl bromide, also in the presence of a palladium catalyst. This reaction is known for its high reactivity and functional group tolerance.

While specific literature detailing these cross-coupling reactions on this compound is not abundant, the general principles are well-established for a wide range of aryl bromides.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Arylquinoline-2-carbaldehyde |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 4-(Phenylethynyl)quinoline-2-carbaldehyde |

| Stille | Tributyl(vinyl)stannane | Pd(PPh3)4 | 4-Vinylquinoline-2-carbaldehyde |

| Negishi | Phenylzinc chloride | Pd(PPh3)4 | 4-Phenylquinoline-2-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline ring system can facilitate nucleophilic aromatic substitution (SNAr) at the C4-position, where the bromo group acts as a leaving group. These reactions typically require an activated aromatic system and a strong nucleophile. While the reactivity of this compound in SNAr reactions is not as high as that of substrates with stronger electron-withdrawing groups, reactions with potent nucleophiles like amines and alkoxides can occur, often under elevated temperatures. For instance, the reaction with a primary or secondary amine would yield a 4-aminoquinoline-2-carbaldehyde derivative. Similarly, reaction with an alkoxide would lead to the corresponding 4-alkoxyquinoline-2-carbaldehyde.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type |

| Piperidine | 4-(Piperidin-1-yl)quinoline-2-carbaldehyde |

| Sodium methoxide | 4-Methoxyquinoline-2-carbaldehyde |

Metal-Halogen Exchange Reactions for Further Functionalization

The carbon-bromine bond at the 4-position of the quinoline ring is a key site for functionalization through metal-halogen exchange reactions. This powerful transformation converts the relatively unreactive aryl bromide into a highly reactive organometallic intermediate, which can then be treated with a variety of electrophiles to introduce new substituents.

The most common method for effecting this transformation is through lithium-halogen exchange, typically employing an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgprinceton.edu The resulting 4-lithioquinoline-2-carbaldehyde intermediate is a potent nucleophile. However, the presence of the electrophilic aldehyde group on the same molecule presents a significant challenge, as it can react intramolecularly or with the organolithium reagent. To circumvent this, protection of the aldehyde group is often a necessary prerequisite.

Alternatively, magnesium-halogen exchange can be employed using reagents like isopropylmagnesium chloride, which can offer better functional group tolerance. wikipedia.org The resulting Grignard reagent is generally less reactive than its organolithium counterpart, which can be advantageous in preventing unwanted side reactions.

Once the organometallic intermediate is formed, it can be quenched with a wide array of electrophiles to introduce diverse functionalities at the C4-position.

Table 1: Potential Functionalization of this compound via Metal-Halogen Exchange

| Electrophile | Resulting Functional Group at C4-Position |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., PhCHO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Borates (e.g., B(OMe)₃) | Boronic acid |

| Disulfides (e.g., PhSSPh) | Thioether |

This strategy significantly expands the synthetic utility of this compound, allowing for the generation of a library of 4-substituted quinoline-2-carbaldehyde derivatives.

Reactivity at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom imparts basic and nucleophilic character, allowing for reactions such as N-oxidation and quaternization. These transformations not only modify the electronic properties of the quinoline ring but can also influence the reactivity of the other functional groups.

N-Oxidation and its Influence on Ring Reactivity

The quinoline nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule.

The N-oxide group is a strong electron-withdrawing group, which deactivates the quinoline ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the C2 and C4 positions. Research on the amination of 4-bromoquinoline (B50189) N-oxide has shown that it can undergo mono- and di-amination, highlighting the increased susceptibility of the ring to nucleophilic substitution. mdpi.com The presence of the N-oxide can also influence the regioselectivity of reactions.

Quaternization Reactions and Salt Formation

The nucleophilic nitrogen atom of this compound can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to form quaternary quinolinium salts. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic landscape of the molecule.

The formation of these salts further enhances the electron-deficient nature of the quinoline ring system, making it even more susceptible to nucleophilic attack. The quaternization process can be influenced by the solvent and the nature of the alkylating agent.

Chemoselective Transformations and Control of Reaction Pathways

The presence of multiple reactive centers in this compound necessitates careful control of reaction conditions to achieve chemoselectivity, allowing for the selective functionalization of one site without affecting the others.

Strategies for Orthogonal Reactivity

For more complex synthetic sequences involving the sequential functionalization of different sites, a strategy of orthogonal protection is often employed. researchgate.netnih.gov This involves the use of protecting groups that can be selectively removed under different conditions.

For example, the aldehyde group can be protected as an acetal (B89532) or a dithioacetal. These protecting groups are stable under the conditions of many reactions targeting the C-Br bond, such as metal-halogen exchange or cross-coupling reactions. Once the desired transformation at the C4-position is complete, the protecting group can be selectively removed to regenerate the aldehyde for further reactions.

Table 2: Orthogonal Protection Strategy Example

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1. Protection | Acetal formation of the aldehyde | Ethylene glycol, acid catalyst | 4-Bromo-2-(1,3-dioxolan-2-yl)quinoline |

| 2. Functionalization | Suzuki coupling at the C4-position | Phenylboronic acid, Pd catalyst, base | 4-Phenyl-2-(1,3-dioxolan-2-yl)quinoline |

| 3. Deprotection | Hydrolysis of the acetal | Aqueous acid | 4-Phenylquinoline-2-carbaldehyde |

This orthogonal approach allows for a systematic and controlled construction of complex molecules derived from this compound, highlighting its value as a versatile building block in organic synthesis.

Derivatization Strategies and Synthesis of Novel Quinoline Scaffolds

Design Principles for New Analogues and Complex Derivatives

The rational design of new quinoline (B57606) derivatives leverages established medicinal chemistry principles to create molecules with enhanced properties. Strategies such as molecular hybridization and fragment-based design are pivotal in guiding the synthesis of analogues with potentially improved biological activity and selectivity.

Molecular hybridization is a rational design strategy that involves covalently linking two or more pharmacophoric units to create a new hybrid compound with potentially enhanced or synergistic biological activities compared to the individual parent molecules. nih.govacs.org This approach aims to exploit the distinct binding interactions of each pharmacophore within a biological target.

In the context of the quinoline scaffold, hybridization with moieties like hydrazine (B178648) has been shown to produce new chemical entities with a broad spectrum of activities. nih.govacs.org For instance, the derivatization of quinoline carbohydrazides, which can be conceptually linked to the oxidation and subsequent reaction of a carbaldehyde, has led to the synthesis of potent microbial DNA gyrase inhibitors. nih.govacs.org The 4-bromoquinoline-2-carbaldehyde molecule is an ideal starting point for such a strategy. The aldehyde group can be readily converted into various linkers, which can then be coupled with other pharmacologically relevant fragments. The bromine atom at the C4-position offers an additional site for modification, allowing for the introduction of a second distinct pharmacophore through cross-coupling reactions, further expanding the diversity of potential hybrid molecules.

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency. nih.govfrontiersin.org Once a fragment hit is identified, often through biophysical methods like X-ray crystallography or NMR spectroscopy, it is progressively "grown" or "merged" to enhance its binding affinity and develop it into a more potent, drug-like molecule. nih.govnih.govresearchoutreach.org

The this compound core can be considered a valuable fragment in FBDD campaigns. Its rigid bicyclic structure provides a well-defined three-dimensional shape for interaction with protein binding sites, while the polar aldehyde group can act as a crucial hydrogen bond acceptor or a reactive handle for synthetic elaboration. nih.gov Structure-based design, guided by high-resolution structural data, can pinpoint specific growth vectors from the fragment core to exploit complementary interactions within the target protein. nih.gov The aldehyde at position 2 and the bromo group at position 4 represent two orthogonal vectors for fragment elaboration, allowing for systematic exploration of the surrounding chemical space to achieve higher potency and selectivity. mdpi.com This dual functionality makes the scaffold particularly attractive for generating diverse chemical libraries for screening. nih.govresearchoutreach.org

Synthesis of Fused Heterocyclic Systems from this compound

The aldehyde functionality of this compound is a key reactive site for the construction of fused heterocyclic rings. Through condensation and cyclization reactions with various dinucleophiles, a range of nitrogen-, oxygen-, and sulfur-containing ring systems can be annulated onto the quinoline core, leading to novel polycyclic scaffolds.

Pyrazoloquinolines are a class of fused heterocycles that have garnered significant attention for their diverse biological activities. nih.govpurdue.edu The synthesis of these systems often involves the annulation of a pyrazole (B372694) ring onto a pre-existing quinoline scaffold. researchgate.net A common strategy involves the reaction of a quinoline derivative bearing functional groups at adjacent positions, such as a carbaldehyde and a leaving group, with hydrazine or its derivatives. researchgate.net

Starting from this compound, reaction with hydrazine hydrate (B1144303) would initially form the corresponding hydrazone. Subsequent intramolecular cyclization, potentially involving the bromine at C4 as a leaving group under specific conditions (e.g., palladium catalysis), could theoretically lead to the formation of a pyrazolo[3,4-c]quinoline ring system. Alternatively, condensation with substituted hydrazines can be used to introduce diversity at the N1 position of the newly formed pyrazole ring. Furthermore, multicomponent reactions involving an amine, an aldehyde, and a third component are powerful tools for building complex quinoline-based structures. purdue.edu

Below is a table illustrating potential reactions for synthesizing nitrogen-containing fused systems from this compound.

| Reagent | Expected Fused System | Reaction Type |

| Hydrazine Hydrate | Pyrazolo[3,4-c]quinoline derivative | Condensation-Cyclization |

| Phenylhydrazine | N-Phenylpyrazolo[3,4-c]quinoline derivative | Condensation-Cyclization |

| Guanidine | Aminopyrimido[4,5-c]quinoline derivative | Condensation-Cyclization |

| 2-Aminoethanol | Oxazolo[3,2-a]quinoline derivative | Condensation-Cyclization |

The synthesis of oxygen- and sulfur-containing heterocycles fused to the quinoline core can also be achieved using the aldehyde group of this compound as the key electrophilic partner. These reactions typically involve condensation with bifunctional nucleophiles containing hydroxyl, thiol, or other suitable functional groups, followed by cyclization to yield the final fused product.